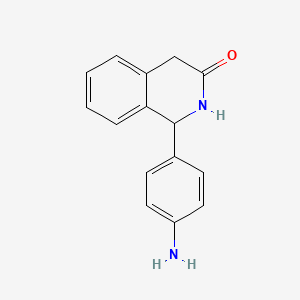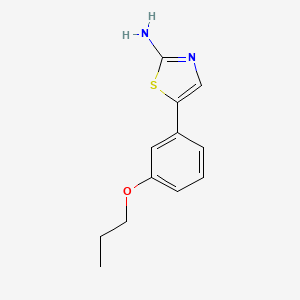
5-(3-Propoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Propoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
The synthesis of 5-(3-Propoxyphenyl)thiazol-2-amine typically involves the reaction of 3-propoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.
Industrial production methods for thiazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-(3-Propoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 and C-5 positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(3-Propoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. For example, some thiazole compounds inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5-(3-Propoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Eigenschaften
Molekularformel |
C12H14N2OS |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
5-(3-propoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-2-6-15-10-5-3-4-9(7-10)11-8-14-12(13)16-11/h3-5,7-8H,2,6H2,1H3,(H2,13,14) |
InChI-Schlüssel |
VTBRGZJKSUXWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


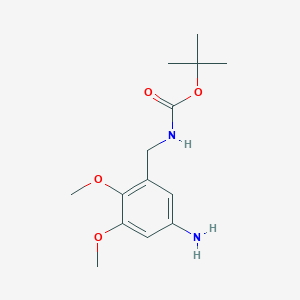
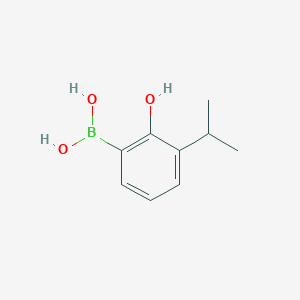

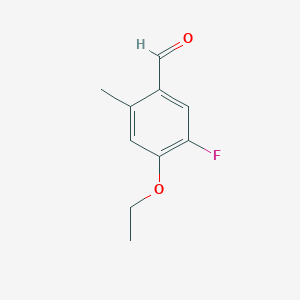
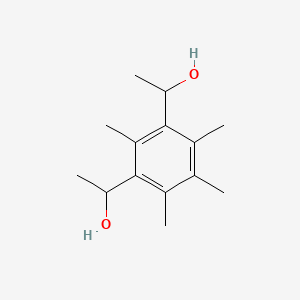

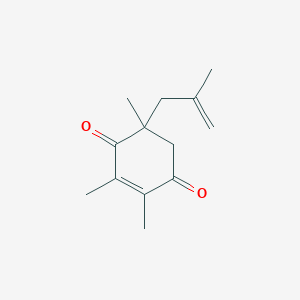
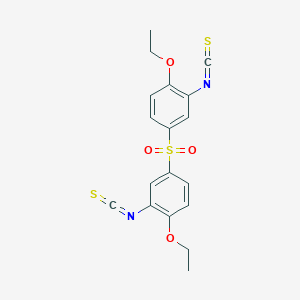
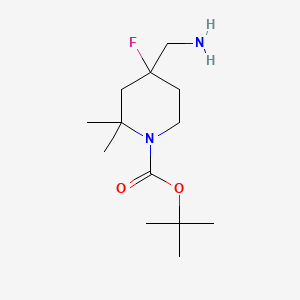
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
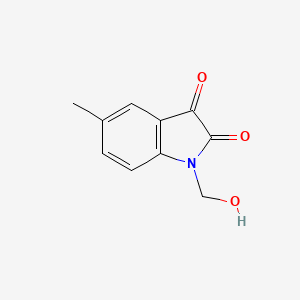

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
